molecular formula C7H6N2 B13108026 2H-Cyclopenta[d]pyrimidine CAS No. 270-97-3

2H-Cyclopenta[d]pyrimidine

Cat. No.: B13108026
CAS No.: 270-97-3
M. Wt: 118.14 g/mol
InChI Key: LRCTWTVNQSLPAM-UHFFFAOYSA-N
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Description

2H-Cyclopenta[d]pyrimidine is a heterocyclic compound that consists of a cyclopentane ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopenta[d]pyrimidine can be achieved through various methods. One common approach involves the cyclocondensation reaction between cyclopentanone derivatives and appropriate nitrogen-containing reagents. For example, a Biginelli-type three-component reaction involving cyclopentanone, aromatic aldehyde, and urea or thiourea can be used to prepare pyrimidinone derivatives under neat conditions or in the presence of vitamin B1 in ethanol at 80°C .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize environmentally friendly reagents and conditions to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .

Comparison with Similar Compounds

2H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and potential biological activities.

Properties

CAS No.

270-97-3

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

2H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-4H,5H2

InChI Key

LRCTWTVNQSLPAM-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC=CC2=N1

Origin of Product

United States

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